Cas no 2512847-06-0 (Benzoic acid, 4-[1-(6-methyl-4-isoquinolinyl)-1H-1,2,3-triazol-4-yl]-)
![Benzoic acid, 4-[1-(6-methyl-4-isoquinolinyl)-1H-1,2,3-triazol-4-yl]- structure](https://www.kuujia.com/scimg/cas/2512847-06-0x500.png)
Benzoic acid, 4-[1-(6-methyl-4-isoquinolinyl)-1H-1,2,3-triazol-4-yl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-[1-(6-methyl-4-isoquinolinyl)-1H-1,2,3-triazol-4-yl]-
-
- Inchi: 1S/C19H14N4O2/c1-12-2-3-15-9-20-10-18(16(15)8-12)23-11-17(21-22-23)13-4-6-14(7-5-13)19(24)25/h2-11H,1H3,(H,24,25)
- InChI Key: IUUGYORBUIOUSZ-UHFFFAOYSA-N
- SMILES: C1=NC=C(N2N=NC(=C2)C2=CC=C(C(=O)O)C=C2)C2=CC(C)=CC=C12
Benzoic acid, 4-[1-(6-methyl-4-isoquinolinyl)-1H-1,2,3-triazol-4-yl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60961-5 mg |
LANA-DNA-IN-1 |
2512847-06-0 | 5mg |
¥7000.00 | 2023-02-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60961-100 mg |
LANA-DNA-IN-1 |
2512847-06-0 | 100MG |
¥17500.00 | 2023-02-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60961-5mg |
LANA-DNA-IN-1 |
2512847-06-0 | 5mg |
¥ 7000 | 2023-09-07 | ||
MedChemExpress | HY-151380-5mg |
LANA-DNA-IN-1 |
2512847-06-0 | 99.68% | 5mg |
¥2400 | 2024-07-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60961-50 mg |
LANA-DNA-IN-1 |
2512847-06-0 | 50mg |
¥13800.00 | 2023-02-04 | ||
MedChemExpress | HY-151380-10mg |
LANA-DNA-IN-1 |
2512847-06-0 | 99.68% | 10mg |
¥3600 | 2024-07-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60961-50mg |
LANA-DNA-IN-1 |
2512847-06-0 | 50mg |
¥ 13800 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60961-100mg |
LANA-DNA-IN-1 |
2512847-06-0 | 100mg |
¥ 17500 | 2023-09-07 |
Benzoic acid, 4-[1-(6-methyl-4-isoquinolinyl)-1H-1,2,3-triazol-4-yl]- Related Literature
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Additional information on Benzoic acid, 4-[1-(6-methyl-4-isoquinolinyl)-1H-1,2,3-triazol-4-yl]-
Research Brief on Benzoic acid, 4-[1-(6-methyl-4-isoquinolinyl)-1H-1,2,3-triazol-4-yl]- (CAS: 2512847-06-0)
In recent years, the compound Benzoic acid, 4-[1-(6-methyl-4-isoquinolinyl)-1H-1,2,3-triazol-4-yl]- (CAS: 2512847-06-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
The compound, which features a unique triazole-linked isoquinoline scaffold, has been identified as a promising scaffold for the development of novel kinase inhibitors. Recent studies have demonstrated its ability to selectively target specific kinases involved in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its potent inhibitory activity against the PI3K/AKT/mTOR pathway, a critical signaling cascade in tumorigenesis.
From a synthetic perspective, the compound has been optimized using click chemistry approaches, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), to enhance its bioavailability and pharmacokinetic properties. Researchers have also explored modifications to the benzoic acid moiety to improve target binding affinity and reduce off-target effects. These efforts have resulted in derivatives with improved in vivo efficacy, as evidenced by preclinical studies in murine models.
In addition to its kinase inhibitory properties, recent investigations have revealed that Benzoic acid, 4-[1-(6-methyl-4-isoquinolinyl)-1H-1,2,3-triazol-4-yl]- exhibits notable anti-inflammatory effects. A 2024 study in ACS Chemical Biology reported its ability to modulate NF-κB signaling, suggesting potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as metabolic stability, toxicity profiles, and formulation optimization require further investigation. Ongoing research is focused on addressing these hurdles through structure-activity relationship (SAR) studies and advanced drug delivery systems.
In conclusion, Benzoic acid, 4-[1-(6-methyl-4-isoquinolinyl)-1H-1,2,3-triazol-4-yl]- represents a versatile and pharmacologically active scaffold with significant potential in drug discovery. Continued research into its mechanisms of action and therapeutic applications is expected to yield valuable insights for the development of next-generation therapeutics in oncology and inflammation.
2512847-06-0 (Benzoic acid, 4-[1-(6-methyl-4-isoquinolinyl)-1H-1,2,3-triazol-4-yl]-) Related Products
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)



